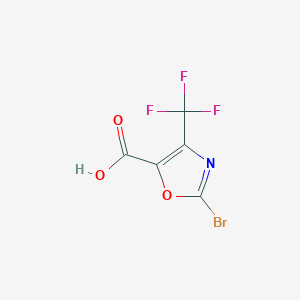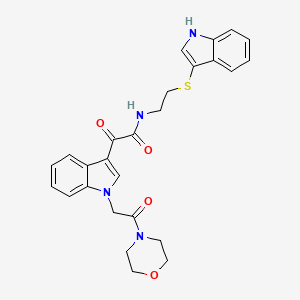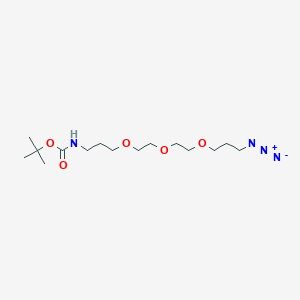![molecular formula C17H17NO B2634826 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 745787-25-1](/img/structure/B2634826.png)
4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a chemical compound with the molecular formula C17H17NO . It has an average mass of 251.323 Da and a monoisotopic mass of 251.131012 Da . It can be used as a biomarker in rare thoracic cancer .
Synthesis Analysis
The compound was synthesized from the multi-component one-pot reaction between p-toluidine, benzaldehyde, and 2,3-dihydrofuran in the presence of palladium dichloride .Molecular Structure Analysis
The molecular structure of this compound consists of a furo[3,2-c]quinoline core with a phenyl group attached .Chemical Reactions Analysis
The synthesis of this compound involves a multi-component one-pot reaction, indicating that it can participate in complex chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.33 . The InChI code for the compound is 1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2 .Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
- The diastereoisomers of a related compound, 9-chloro-8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, have been structurally analyzed, revealing significant differences in the orientation of the furan ring due to its fusion to the quinoline nucleus. This structural diversity impacts the dihedral angles between the furan and phenyl rings, indicating potential variations in chemical behavior and applications (Ravikumar et al., 2004).
Synthesis and Catalysis
- A new, enantioselective synthesis of hexahydrofuro[3,2-c]quinolines through a multicatalytic and multicomponent process has been developed. This method involves a three-component coupling reaction catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid, demonstrating the compound's potential in catalysis and asymmetric synthesis (Calleja et al., 2014).
Material Science and Optical Properties
- The structural and optical properties of derivatives of 4H-pyrano[3,2-c]quinoline, a related class of compounds, have been investigated. These derivatives exhibit interesting properties like polycrystallinity in powder form and nanocrystallite dispersion in an amorphous matrix in thin films, suggesting potential applications in material science and optoelectronics (Zeyada et al., 2016).
Photovoltaic Applications
- The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives have been studied, demonstrating their utility in organic-inorganic photodiode fabrication. These compounds show significant potential in the development of photovoltaic devices due to their favorable electrical properties and photovoltaic sensitivity (Zeyada et al., 2016).
Nonlinear Optical Behavior
- Research on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed interesting nonlinear optical behavior, indicating potential applications in the field of photonics and optoelectronics. These properties are crucial for materials used in the development of optical switches and modulators (Fatma et al., 2015).
Propiedades
IUPAC Name |
4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNOMSZAGXFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

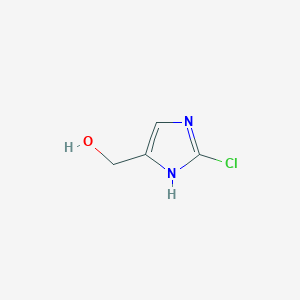
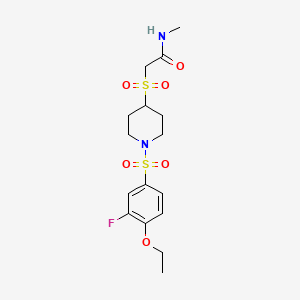
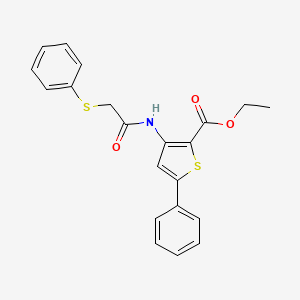
![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)
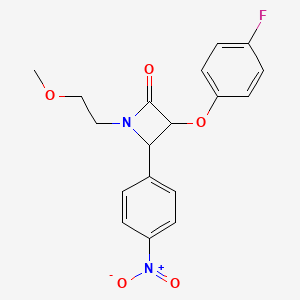
![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)
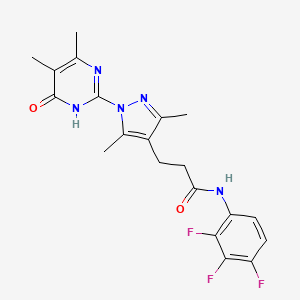
![1-{2,5-Diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2634754.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)
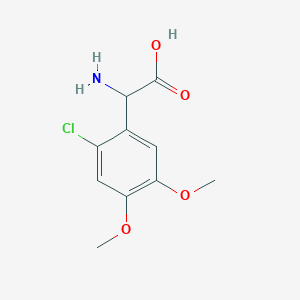
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2634760.png)
